N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide
Description
N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide is an intricate organic compound. It features an adamantyl group, a thiazole ring, a brominated dimethylpyrazole, and a benzamide moiety. This combination of functional groups contributes to the compound's unique chemical and physical properties.
Properties
IUPAC Name |
N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-[(4-bromo-3,5-dimethylpyrazol-1-yl)methyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H29BrN4OS/c1-15-23(27)16(2)31(30-15)13-17-4-3-5-21(9-17)24(32)29-25-28-22(14-33-25)26-10-18-6-19(11-26)8-20(7-18)12-26/h3-5,9,14,18-20H,6-8,10-13H2,1-2H3,(H,28,29,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRVZRMGEWDMZQZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CC2=CC(=CC=C2)C(=O)NC3=NC(=CS3)C45CC6CC(C4)CC(C6)C5)C)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H29BrN4OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
525.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
This compound is typically synthesized through a multi-step process:
Formation of the Thiazole Ring: : This step might involve the reaction of 1-adamantylthioamide with 2-bromoacetonitrile under basic conditions.
Bromination of Dimethylpyrazole: : Utilizing bromine or a brominating agent like N-bromosuccinimide in an organic solvent.
Coupling with Benzamide: : The coupling of the thiazole and dimethylpyrazole intermediates with benzamide through condensation reactions in the presence of a base like triethylamine.
Industrial Production Methods
On an industrial scale, the production method might involve:
Batch Synthesis: : Controlling reaction conditions to ensure high yield and purity.
Optimization of Catalysts: : Use of catalysts or co-catalysts to enhance reaction rates and selectivity.
Purification: : Advanced chromatography techniques to ensure product purity.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The adamantyl and benzamide groups could undergo oxidation under certain conditions.
Substitution Reactions: : The brominated pyrazole group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, potassium permanganate.
Substitution Reagents: : Nucleophiles like amines, thiols under basic or acidic conditions.
Major Products Formed
Oxidation: : Oxidized derivatives of adamantane and benzamide.
Substitution: : Substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
Building Block: : Used in the synthesis of more complex molecules.
Catalysis: : Potential catalyst or ligand in organic synthesis.
Biology
Bioactive Molecules: : As part of the synthesis of bioactive molecules.
Medicine
Drug Development: : Potential lead compound in medicinal chemistry for targeting specific biological pathways.
Industry
Materials Science: : May be used in the development of novel materials with specific properties.
Mechanism of Action
The mechanism by which N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide exerts its effects:
Molecular Targets: : It could interact with enzymes or receptors, altering their activity.
Pathways: : Might influence signal transduction pathways or metabolic processes through its interactions.
Comparison with Similar Compounds
Similar Compounds
N-[4-(1-Adamantyl)-1,3-thiazol-2-yl]benzamide
N-[1-Adamantyl]-1,3-thiazole
Highlighting Uniqueness
Structural Complexity: : The inclusion of the brominated dimethylpyrazole group adds distinct chemical properties and potential reactivity that distinguish it from simpler analogs.
Functional Group Synergy: : The combination of adamantyl, thiazole, benzamide, and pyrazole groups results in unique biological and chemical activity profiles.
This compound’s unique structure and multifaceted reactivity make it a valuable subject for scientific research across multiple disciplines. Whether for the development of new materials or potential therapeutic agents, N-[4-(1-adamantyl)-1,3-thiazol-2-yl]-3-[(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)methyl]benzamide stands out as a versatile and intriguing compound.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
